molecular formula C11H12N2O5S B14875698 1-[4-(Methylsulfonyl)-2-nitrophenyl]pyrrolidin-2-one

1-[4-(Methylsulfonyl)-2-nitrophenyl]pyrrolidin-2-one

Cat. No.: B14875698
M. Wt: 284.29 g/mol
InChI Key: UJQJMFQAXXLTNH-UHFFFAOYSA-N
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Description

1-[4-(Methylsulfonyl)-2-nitrophenyl]pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are known for their diverse biological activities and functional properties. This compound features a pyrrolidin-2-one ring substituted with a methylsulfonyl and a nitro group on the phenyl ring, making it a unique and potentially valuable molecule in various fields of research and industry.

Preparation Methods

The synthesis of 1-[4-(Methylsulfonyl)-2-nitrophenyl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. The reaction conditions typically involve the use of specific oxidants and additives to achieve the desired selectivity.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[4-(Methylsulfonyl)-2-nitrophenyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative. Common reducing agents include hydrogen gas with a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro or sulfonyl positions, to introduce different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[4-(Methylsulfonyl)-2-nitrophenyl]pyrrolidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Methylsulfonyl)-2-nitrophenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s nitro and sulfonyl groups can participate in various biochemical reactions, influencing enzyme activity and protein function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[4-(Methylsulfonyl)-2-nitrophenyl]pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidine-2-one derivatives and pyrrolizines. These compounds share the pyrrolidin-2-one scaffold but differ in their substituents and functional groups, leading to variations in their biological activities and applications .

Similar compounds include:

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Pyrrolizines

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12N2O5S

Molecular Weight

284.29 g/mol

IUPAC Name

1-(4-methylsulfonyl-2-nitrophenyl)pyrrolidin-2-one

InChI

InChI=1S/C11H12N2O5S/c1-19(17,18)8-4-5-9(10(7-8)13(15)16)12-6-2-3-11(12)14/h4-5,7H,2-3,6H2,1H3

InChI Key

UJQJMFQAXXLTNH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCCC2=O)[N+](=O)[O-]

Origin of Product

United States

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